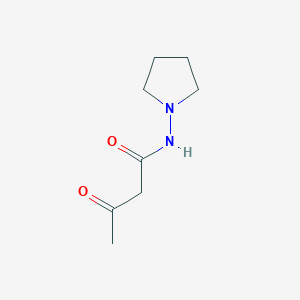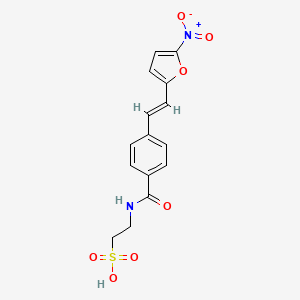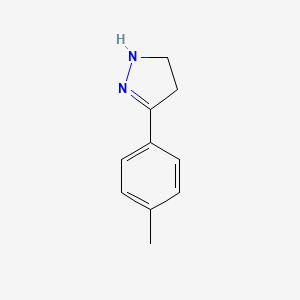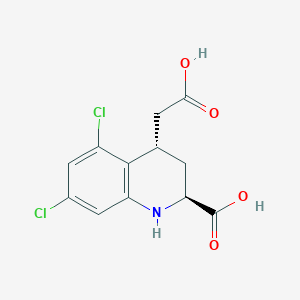
3-Oxo-N-(pyrrolidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N-(pyrrolidin-1-yl)butanamide: is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide typically involves the reaction of butanoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxo-N-(pyrrolidin-1-yl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Substituted amides or other derivatives
Scientific Research Applications
Chemistry: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in living organisms.
Medicine: The pyrrolidine ring in this compound is a common scaffold in medicinal chemistry. Compounds containing this ring structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Oxo-N-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 3-Oxo-N-(pyrimidin-2-yl)butanamide
- 3-Oxo-N-(3-pyridinyl)butanamide
- 3-Oxo-N-(3-(pyrrolidin-1-yl)propyl)butanamide
Comparison: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-N-(pyrimidin-2-yl)butanamide and 3-Oxo-N-(3-pyridinyl)butanamide, the pyrrolidine ring offers enhanced stability and reactivity. This makes it a more versatile compound for various applications in research and industry.
Properties
CAS No. |
202801-00-1 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-oxo-N-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |
InChI Key |
ZSQBOLJWJIDCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)








![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
